molecular formula C12H16N2O B12576798 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine CAS No. 634603-82-0

4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B12576798
CAS No.: 634603-82-0
M. Wt: 204.27 g/mol
InChI Key: YCCHTQGCAVUGIX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 4-position, a 3-methylphenyl group attached to the nitrogen atom, and an amine group at the 2-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 3-methylbenzylamine and 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxazole compound. The reaction typically requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine: Lacks the 3-methylphenyl group.

    N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine: Lacks the two methyl groups at the 4-position.

    4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-thiol: Contains a thiol group instead of an amine group.

Uniqueness

4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of both the 3-methylphenyl group and the two methyl groups at the 4-position. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

634603-82-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4,4-dimethyl-N-(3-methylphenyl)-5H-1,3-oxazol-2-amine

InChI

InChI=1S/C12H16N2O/c1-9-5-4-6-10(7-9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

YCCHTQGCAVUGIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(CO2)(C)C

Origin of Product

United States

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